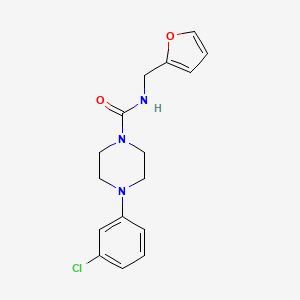
4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide
説明
4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide, also known as FCPR, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide acts as a partial agonist of serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. By binding to these receptors, 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide can modulate their activity and affect downstream signaling pathways. This mechanism of action is responsible for 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide's effects on mood, anxiety, and cognition in neuroscience research, as well as its potential anticancer properties.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific receptor it binds to and the downstream signaling pathways affected. In neuroscience research, 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has been shown to decrease anxiety-like behavior in animal models, as well as improve cognitive function. In cancer research, 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. However, further research is needed to fully understand the biochemical and physiological effects of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide.
実験室実験の利点と制限
One advantage of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide is its specificity for serotonin receptors, which allows for targeted modulation of these receptors without affecting other neurotransmitter systems. Additionally, 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has been shown to have low toxicity in animal models. However, one limitation of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several potential future directions for research on 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide. One area of interest is the development of new drugs based on 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide that target serotonin receptors, either as therapeutic agents for neurological disorders or as anticancer agents. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide, as well as its potential applications in other fields such as immunology and infectious disease. Finally, the optimization of the synthesis method for 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide could lead to increased yields and purity, making it more accessible for research purposes.
科学的研究の応用
4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood, anxiety, and cognition. 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has been used in drug discovery as a starting point for the development of new drugs targeting serotonin receptors.
特性
IUPAC Name |
4-(3-chlorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-13-3-1-4-14(11-13)19-6-8-20(9-7-19)16(21)18-12-15-5-2-10-22-15/h1-5,10-11H,6-9,12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTWTGWPZFIZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4441422.png)

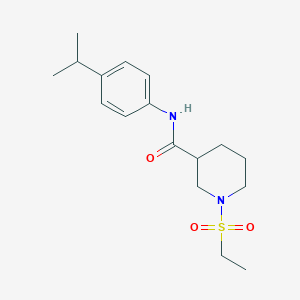
![N-(sec-butyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441446.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4441453.png)
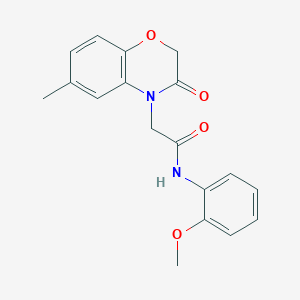
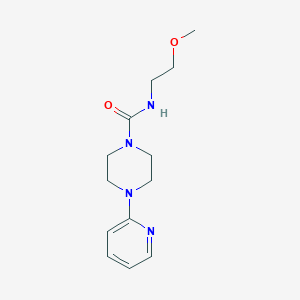
![6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine](/img/structure/B4441473.png)
![3-amino-N-(4-chloro-3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441475.png)
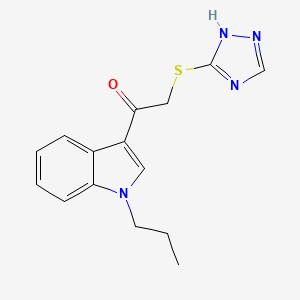


![N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4441503.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide](/img/structure/B4441515.png)